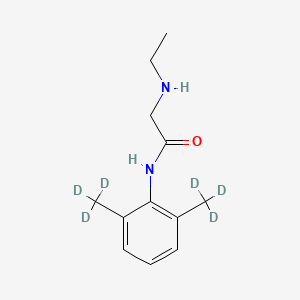
Monoethylglycinexylidide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethylglycinexylidide-d6 is a deuterium-labeled derivative of monoethylglycinexylidide. Monoethylglycinexylidide is a primary metabolite of lignocaine, formed by oxidative deethylation of lignocaine by liver cytochrome P-450 enzymes . The deuterium labeling in this compound makes it a valuable compound for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism .
准备方法
The preparation of monoethylglycinexylidide-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the monoethylglycinexylidide molecule. This process is typically carried out using deuterated reagents and solvents in a controlled laboratory environment . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
化学反应分析
Monoethylglycinexylidide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Monoethylglycinexylidide-d6 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics and metabolic profiles of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and enzyme interactions involved in drug metabolism.
Biomedical Research: Used in studies related to liver function and hepatic clearance, particularly in the context of lignocaine metabolism.
Analytical Chemistry: Employed in the development and validation of analytical methods for quantifying drug metabolites.
作用机制
Monoethylglycinexylidide-d6 exerts its effects primarily through its interaction with liver cytochrome P-450 enzymes, similar to its non-deuterated counterpart. The deuterium atoms in the molecule can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects in drug metabolism . The molecular targets and pathways involved include the cytochrome P-450 enzyme system, which plays a crucial role in the oxidative metabolism of various drugs .
相似化合物的比较
Monoethylglycinexylidide-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Monoethylglycinexylidide: The non-deuterated form, which lacks the kinetic isotope effects observed with the deuterium-labeled version.
Lignocaine: The parent compound from which monoethylglycinexylidide is derived.
Glycinexylidide: Another metabolite of lignocaine, which differs in its metabolic pathway and pharmacokinetic properties.
The deuterium labeling in this compound provides unique advantages in research applications, particularly in studying the effects of isotopic substitution on drug metabolism and pharmacokinetics .
属性
CAS 编号 |
1216698-89-3 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
212.32 g/mol |
IUPAC 名称 |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3 |
InChI 键 |
WRMRXPASUROZGT-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC |
规范 SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


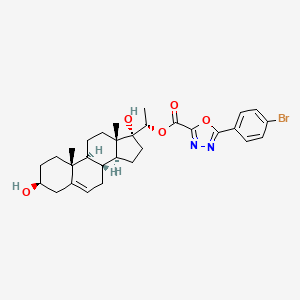

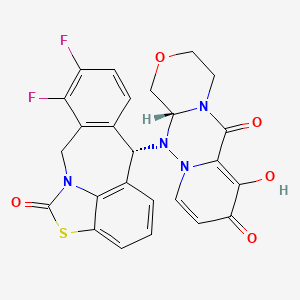
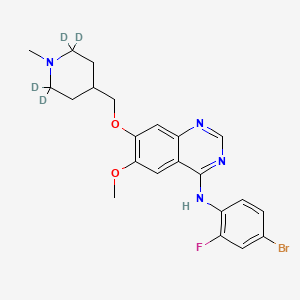
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
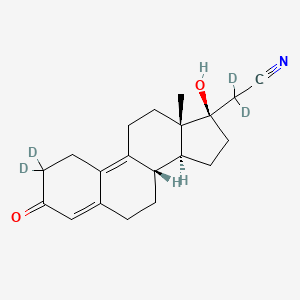
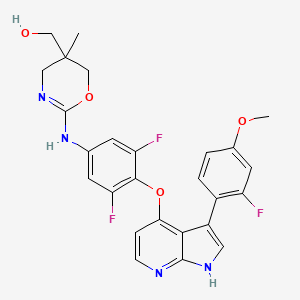
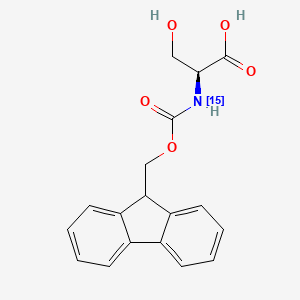
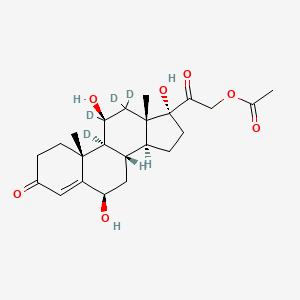
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
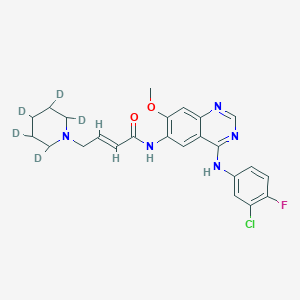
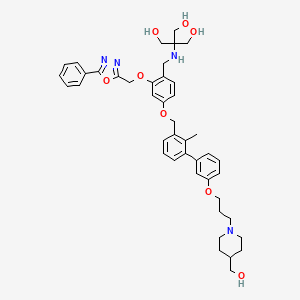
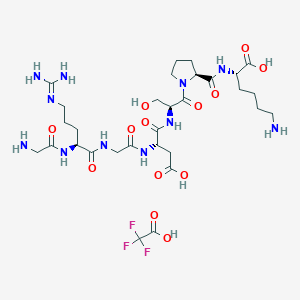
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
